

Spectroscopic and Synthetic Profile of N-(mesitylmethyl)-N-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-(mesitylmethyl)-N-phenylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and a potential synthetic protocol for **N-(mesitylmethyl)-N-phenylamine**, also known as N-(2,4,6-trimethylbenzyl)aniline. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for **N-(mesitylmethyl)-N-phenylamine**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.11-7.07	m	2H	Ar-H (phenyl)
6.77	s	2H	Ar-H (mesityl)
6.62-6.59	t, J = 7.3 Hz	1H	Ar-H (phenyl)
6.53-6.51	d, J = 7.6 Hz	2H	Ar-H (phenyl)
4.05	s	2H	CH ₂
3.27	s	1H	NH
2.23	s	6H	2,6-di-CH ₃ (mesityl)
2.17	s	3H	4-CH ₃ (mesityl)

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
148.3	Ar-C
137.1	Ar-C
136.9	Ar-C
131.9	Ar-C
128.9	Ar-C
128.8	Ar-C
116.9	Ar-C
112.1	Ar-C
42.0	CH ₂
20.6	2,6-di-CH ₃ (mesityl)
19.1	4-CH ₃ (mesityl)

Solvent: CDCl_3 , Frequency: 101 MHz^[1]

Note: At the time of this writing, specific experimental Infrared (IR) and Mass Spectrometry (MS) data for **N-(mesitylmethyl)-N-phenylamine** were not readily available in the searched literature. General characteristic absorptions in the IR spectrum would be expected for N-H stretching (around 3400 cm^{-1}), C-H stretching of aromatic and methyl groups (around $3100\text{--}2850\text{ cm}^{-1}$), and C-N stretching (around $1350\text{--}1250\text{ cm}^{-1}$). The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (225.34 g/mol).

Experimental Protocols

A detailed experimental protocol for the synthesis of **N-(mesitylmethyl)-N-phenylamine** is provided below, based on general procedures for the N-alkylation of anilines.

Synthesis of **N-(mesitylmethyl)-N-phenylamine**

This procedure involves the reductive amination of aniline with 2,4,6-trimethylbenzaldehyde.

Materials:

- Aniline
- 2,4,6-Trimethylbenzaldehyde (Mesitylaldehyde)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloroethane (DCE)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Magnesium sulfate (MgSO_4)
- Dichloromethane (CH_2Cl_2)
- Hexane
- Ethyl acetate

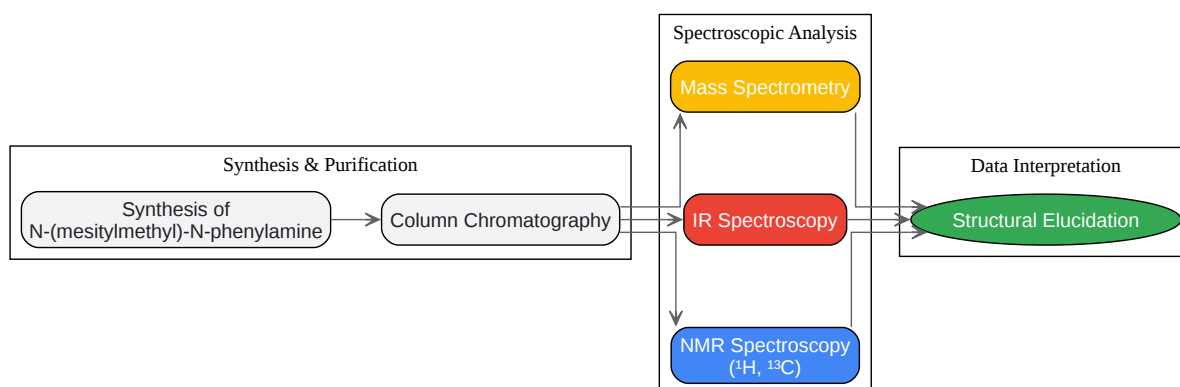
Procedure:

- To a solution of aniline (1.0 equivalent) in dichloroethane, add 2,4,6-trimethylbenzaldehyde (1.0 equivalent).
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford **N-(mesitylmethyl)-N-phenylamine** as a yellow oil.

[1]

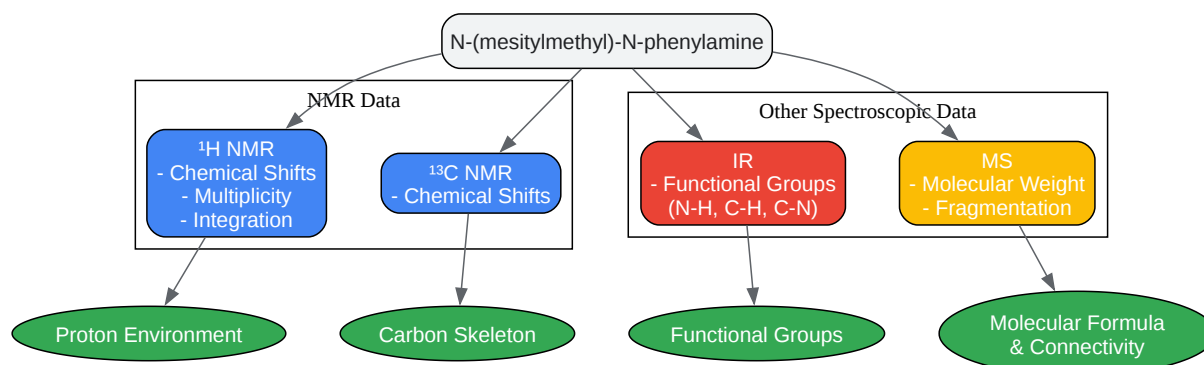
Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the characterization of a synthesized compound and the logical relationship of the spectroscopic data.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.



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Caption: Relationship between the compound and the information derived from different spectroscopic techniques.

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References

- 1. N-Methyl-1-phenylethylamine | C₉H₁₃N | CID 577403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of N-(mesitylmethyl)-N-phenylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11938878#n-mesitylmethyl-n-phenylamine-spectroscopic-data-nmr-ir-ms]

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